molecular formula C15H20N2OS B2991891 (2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol CAS No. 921797-29-7

(2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol

Cat. No. B2991891
CAS RN: 921797-29-7
M. Wt: 276.4
InChI Key: ARZIFEFMQCXTSV-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are key components in many biologically important molecules . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in many over-the-counter sleep aids .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The imidazole ring would be a key feature, and the presence of the dimethylbenzyl group would likely influence the overall structure .


Chemical Reactions Analysis

Imidazoles are known to participate in a wide range of chemical reactions . They can act as both nucleophiles and electrophiles, depending on the reaction conditions. The presence of the dimethylbenzyl group could also influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Nucleophilic Reactions

Research shows that compounds similar to (2-((2,5-dimethylbenzyl)thio)-1-ethyl-1H-imidazol-5-yl)methanol exhibit nucleophilic properties. For example, Mlostoń, G. et al. (2008) demonstrated that 1,4,5-trisubstitued 2,3-dihydro-1H-imidazole-2-thiones react with electrophilic reagents via the S- or the N(3)-atom, producing various adducts. These reactions and the resulting products are significant for synthesizing complex molecules in organic chemistry (Mlostoń et al., 2008).

Reactions with Copper Compounds

Compounds containing the thioamido group, which is structurally similar to the compound , have been studied for their reactivity with copper. Devillanova, F. et al. (1978) found that these groups reduce copper(II) to copper(I) in methanol. This kind of reaction is relevant in the study of metal complexes and their potential applications in catalysis and material science (Devillanova & Verani, 1978).

Synthesis of Novel Derivatives

In medicinal chemistry and material science, the synthesis of new compounds with unique properties is crucial. Mabkhot, Y. et al. (2010) described a method to synthesize derivatives incorporating a thieno-[2,3-b]thiophene moiety, which could be relevant for creating novel compounds with potential pharmacological activities (Mabkhot et al., 2010).

Heterogeneous Catalysis

The use of imidazole compounds in heterogeneous catalysis is another significant area of research. Gitis, K. M. et al. (1994) studied the reaction of imidazoles with alcohols in the presence of heterogeneous catalysts like γ-Al2O3 and Y zeolites. This research has implications in developing new catalysts for industrial chemical processes (Gitis et al., 1994).

Carbon Dioxide Fixation

The development of environmentally friendly chemical processes is a priority in modern research. Verma, S. et al. (2017) demonstrated the use of a titanium-based zeolitic thiophene-benzimidazolate framework for synthesizing dimethyl carbonate from methanol and carbon dioxide, highlighting the potential of imidazole derivatives in green chemistry (Verma et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

[2-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethylimidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-4-17-14(9-18)8-16-15(17)19-10-13-7-11(2)5-6-12(13)3/h5-8,18H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZIFEFMQCXTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC2=C(C=CC(=C2)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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